Cysteine, N-acetyl-, methyldithiocarbamate (ester), L-
Description
Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- (CAS: Not explicitly provided in evidence) is a chemically modified derivative of N-acetyl-L-cysteine (NAC). NAC itself is a well-known antioxidant and precursor to glutathione, with the molecular formula C₅H₉NO₃S (163.195 g/mol) . The target compound introduces a methyldithiocarbamate group to the cysteine backbone, likely at the thiol (-SH) position, forming a thioester bond. This modification alters its reactivity, solubility, and biological activity compared to NAC or its simpler esters (e.g., methyl or ethyl esters) .
Synthesis of such derivatives typically involves reacting NAC methyl ester with acid chlorides (e.g., methyldithiocarbamoyl chloride) in dichloromethane under basic conditions (e.g., triethylamine), as described for analogous thioester derivatives .
Properties
CAS No. |
31655-50-2 |
|---|---|
Molecular Formula |
C7H12N2O3S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(methylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O3S2/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
XUTOTHUXOQJOJN-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=S)NC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=S)NC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Acetylation of L-Cysteine
The first step involves protecting the primary amine of L-cysteine via acetylation. A method adapted from di-N-acetylcysteine synthesis utilizes acetic anhydride in acetonitrile with triethylamine as a base:
Conditions :
Methyl Esterification of N-Acetyl-L-Cysteine
The carboxylic acid group is esterified using methanol and a catalytic acid, as described in N-acetyl-L-cysteine methyl ester (NACME) synthesis:
Conditions :
Methyldithiocarbamate Formation
The thiol group undergoes dithiocarbamation via reaction with carbon disulfide (CS₂) and methyl iodide in the presence of a base:
Mechanism :
-
Deprotonation of the thiol by a base (e.g., triethylamine).
-
Nucleophilic attack on CS₂ to form a dithiocarbamate intermediate.
-
Methylation with CH₃I to yield the final product.
Conditions :
-
Temperature: Room temperature under nitrogen to prevent oxidation.
-
Base: Triethylamine (2–3 equivalents).
Purification : Silica gel chromatography (1–10% methanol in DCM) to remove disulfide byproducts.
Optimization and Challenges
Critical Parameters
-
Oxidation Control : The thiol group is prone to disulfide formation. Patent methods recommend nitrogen atmospheres and reducing agents like dithiothreitol (DTT).
-
Temperature Sensitivity : Esterification at >70°C risks racemization, while <60°C prolongs reaction time.
-
Solvent Selection : Acetonitrile and ethyl acetate enable high-purity intermediate isolation.
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|
| N-Acetylation | 73–75 | 93–97 | Unreacted L-cysteine |
| Methyl Esterification | 95–99 | 96–99 | Residual methanol |
| Dithiocarbamation* | 60–70 | 85–90 | Disulfide derivatives |
*Theoretical estimates based on analogous reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Patent US9763902B2 highlights scalability challenges, such as:
Chemical Reactions Analysis
Stability and Degradation Pathways
Ester derivatives of NAC exhibit varying stabilities under different conditions:
-
Hydrolysis : Esters are susceptible to hydrolysis in aqueous environments. For instance, NACET’s stability in PBS (pH 7.2) is limited to ~1 day .
-
Thermal degradation : Heating NAC methyl ester at 100°C for 30 minutes leads to the loss of CO₂, forming a compound with m/z 119.04 .
-
Oxidative degradation : Exposure to hydrogen peroxide results in sulfur oxidation and acetyl group cleavage, forming intermediates like 2-acetamido-3-sulfopropanoic acid .
Table 1: Degradation Products of NAC Derivatives
Oxidation Reactions
NAC and its esters undergo oxidation due to their thiol (-SH) group:
-
Iodate oxidation : NAC reacts with potassium iodate and iodide to form a disulfide (N-acetylcysteine disulfide) . The reaction involves:
-
Kinetic studies : The initial-rate method shows pseudo-first-order kinetics, with rate constants dependent on reagent concentrations .
Table 2: Reactivity of NACET vs. NAC
| Oxidant | NAC Half-life (min) | NACET Half-life (min) | Source |
|---|---|---|---|
| H₂O₂ | 8.81 ± 0.45 | 1.16 ± 0.18 | |
| t-BOOH | 88.3 ± 4.51 | 12.2 ± 0.8 |
NACET demonstrates faster reactivity toward oxidative stressors, likely due to its lipophilicity enhancing cellular permeability .
Analytical Determination
Ester derivatives like NACET are analyzed using methods such as:
-
Sequential injection analysis : Detection via Cu(II) complexation with ligands like neocuproine (NCN), bicinchoninic acid (BCA), or bathocuproine disulfonic acid (BCS). The Cu(II)-BCS complex offers the highest sensitivity (LOD: 4.0×10⁻⁶ M) .
-
Interference studies : Common excipients (e.g., citric acid, Na₂SO₄) interfere minimally under optimal conditions .
Table 3: Analytical Performance of Cu(II) Complexes
| Ligand | Linear Range (M) | LOD (M) | Sampling Rate (h⁻¹) | Source |
|---|---|---|---|---|
| NCN | 6.0×10⁻⁶–2.0×10⁻⁴ | 5.5×10⁻⁶ | 60 | |
| BCA | 6.0×10⁻⁶–1.0×10⁻⁴ | 5.2×10⁻⁶ | 60 | |
| BCS | 4.0×10⁻⁶–1.0×10⁻⁴ | 2.6×10⁻⁶ | 78 |
Pharmacological Relevance
While the methyldithiocarbamate ester is not directly discussed, ester derivatives like NACET are studied for enhanced bioavailability and antioxidant effects:
Scientific Research Applications
Antioxidant and Cytoprotective Effects
N-acetylcysteine functions primarily as an antioxidant, helping to lower oxidative stress within cells. It achieves this by generating hydrogen sulfide and sulfane sulfur species, which contribute to its cytoprotective effects. NAC has been shown to enhance glutathione levels, thereby improving the antioxidant capacity of cells under stress conditions .
Respiratory Disorders
N-acetylcysteine is widely used as a mucolytic agent in treating respiratory disorders. It acts by breaking disulfide bonds in mucus proteins, thereby reducing viscosity and facilitating easier clearance from the airways. This property makes it beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
Mental Health Applications
Research indicates that NAC may play a role in treating various mental health disorders, including obsessive-compulsive disorder (OCD) and bipolar disorder. A double-blind study reported that NAC significantly reduced compulsive behaviors in OCD patients . Additionally, its potential neuroprotective effects have been explored in conditions like Parkinson's disease, where it may support dopaminergic function .
Metabolic Disorders
NAC has been investigated for its effects on metabolic disorders such as polycystic ovary syndrome (PCOS). Studies suggest that it improves insulin sensitivity and reduces insulin levels in hyperinsulinemic patients with PCOS, enhancing ovulation rates when used alongside clomiphene citrate .
Acetaminophen Overdose Treatment
One of the most well-known applications of NAC is in the treatment of acetaminophen overdose. It acts as an antidote by replenishing glutathione stores, which are depleted during acetaminophen metabolism, thus preventing liver damage . The intravenous formulation of NAC has been approved by the FDA for this purpose.
Cardiovascular Applications
NAC has shown promise in improving outcomes for patients with cardiovascular conditions. For instance, it has been reported to enhance oxygenation and lung compliance in patients experiencing septic shock, thereby reducing mechanical ventilation duration and ICU stay .
Neuroprotective Properties
In addition to its mental health applications, NAC is being studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to mitigate oxidative stress may play a key role in these therapeutic strategies .
Cancer Research
Preliminary studies suggest that NAC may have a role in cancer treatment by modulating oxidative stress and influencing tumor microenvironments. However, more research is needed to establish definitive therapeutic protocols .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methylcarbamothioyl group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between the target compound and related cysteine derivatives:
Key Observations :
- Substituents like cyanoethyl (CEMA) or hydroxypropyl (3HPMA) prioritize specific interactions (e.g., hydrogen bonding or steric effects) .
Physicochemical Properties
Biological Activity
Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- (commonly referred to as N-acetylcysteine or NAC) is a derivative of the amino acid cysteine. It has gained attention in biomedical research due to its diverse biological activities, particularly as an antioxidant and a precursor for glutathione synthesis. This article aims to provide a comprehensive overview of the biological activity of NAC, including its mechanisms of action, therapeutic applications, and recent research findings.
NAC exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : NAC acts as a powerful antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. This capacity helps protect cells from oxidative stress, which is implicated in various diseases .
- Modulation of Signaling Pathways : NAC influences multiple signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation and modulation of c-Jun N-terminal kinase (JNK) pathways. These interactions can affect gene expression related to inflammation and cell survival .
- Neuroprotective Effects : NAC has shown promise in protecting neuronal cells from apoptosis under stress conditions. It enhances mitochondrial function and reduces neuroinflammation, making it a candidate for neurodegenerative disease therapies .
Therapeutic Applications
NAC has been studied for various therapeutic applications:
- Respiratory Disorders : NAC is widely used as a mucolytic agent in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its ability to break down mucus facilitates easier breathing .
- Psychiatric Disorders : Research indicates that NAC may have beneficial effects in psychiatric conditions such as bipolar disorder and schizophrenia, potentially due to its antioxidant properties and ability to modulate glutamate levels .
- Chemotherapy Support : NAC has been investigated for its role in reducing the toxicity of chemotherapy agents like cisplatin. It may mitigate nephrotoxicity and ototoxicity associated with such treatments .
Recent Research Findings
Recent studies have expanded our understanding of NAC's biological activity:
- Biofilm Formation Inhibition : A study demonstrated that NAC could inhibit biofilm formation in bacterial strains when combined with antibiotics like doxycycline. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .
- Immunomodulatory Properties : Recent findings indicate that NAC may enhance immune responses by modulating cytokine production and influencing macrophage activation, which could be beneficial in inflammatory diseases .
- Neuroprotective Studies : In vivo studies using SAMP8 mice showed that NAC improved cognitive function without affecting motor activity, highlighting its neuroprotective potential in aging models .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the clinical relevance of NAC:
- Case Study 1 : In patients undergoing treatment for acetaminophen overdose, administration of NAC significantly reduced liver damage markers compared to controls. This established NAC as a standard treatment protocol in such cases.
- Case Study 2 : A double-blind study involving patients with major depressive disorder found that adjunctive treatment with NAC led to significant improvements in depressive symptoms compared to placebo, suggesting its potential role as an antidepressant adjunct .
Q & A
Q. What are the validated analytical methods for quantifying Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- in experimental samples?
A kinetic spectrophotometric method using iodate oxidation has been developed for N-acetyl L-cysteine derivatives, with a linear range of 1.25–30 µg ml⁻¹ and detection limits of 0.018 µg ml⁻¹. Mass spectrometry (MS) is critical for characterizing oxidation products, such as disulfides, to confirm structural integrity . For metal complexation studies, spectrochemical techniques (e.g., UV-Vis, FTIR) are employed to monitor ligand coordination and stability .
Q. How is Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- synthesized, and what are its key purity criteria?
Synthesis typically involves dithiocarbamate functionalization of N-acetyl L-cysteine. Purity is assessed via high-performance liquid chromatography (HPLC) with >95% threshold, supported by CAS-numbered reference standards (e.g., Toronto Research Chemicals). Structural confirmation requires nuclear magnetic resonance (NMR) and elemental analysis .
Q. What are the primary biological mechanisms studied using this compound?
The compound is used to investigate oxidative stress modulation, particularly in mitochondrial reactive oxygen species (ROS) regulation. For example, it inhibits NF-κB and STAT-3 activation in hepatitis C virus (HCV) studies by chelating intracellular Ca²⁺ and scavenging ROS .
Advanced Research Questions
Q. How do experimental results using Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- vary across cell types or model systems, and how can these discrepancies be resolved?
Discrepancies arise due to differences in cellular redox environments or bioavailability. For instance, in neuronal amyloidogenesis studies, NAC’s efficacy depends on dose-dependent thresholds for ROS neutralization. Resolving contradictions requires parallel assays (e.g., BODIPY cystine cleavage for thiol reactivity) and normalization to baseline glutathione levels .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?
Stability is enhanced by esterification (e.g., ethyl ester derivatives like NACET), improving lipid solubility and bioavailability to 60–80%. Degradation kinetics should be monitored via LC-MS under varying pH and temperature conditions .
Q. How does the dithiocarbamate moiety influence metal-binding properties in catalytic or therapeutic applications?
The dithiocarbamate group enables selective coordination with transition metals (e.g., Cu²⁺, Zn²⁺), studied via UV-Vis titration and cyclic voltammetry. Complex stability constants (log K) are calculated to assess potential applications in chelation therapy or enzyme inhibition .
Q. What are the limitations of current in vivo models for evaluating this compound’s neuroprotective effects?
Key limitations include blood-brain barrier (BBB) penetration variability and species-specific metabolism. Advanced models use NACET (esterified form) to improve BBB crossing, validated via microdialysis and glutathione quantification in rodent brains .
Methodological Considerations
Q. How should researchers address conflicting data on the compound’s pro-/antioxidant dualism?
Context-dependent effects (e.g., dose, cell type) require rigorous controls:
Q. What computational tools are recommended for predicting the compound’s reactivity or degradation pathways?
Density functional theory (DFT) simulations model dithiocarbamate-metal interactions, while cheminformatics platforms (e.g., ACD/Labs) predict oxidative degradation products. Experimental validation via tandem MS/MS is essential .
Data Reporting Standards
Q. What metadata must be included in publications using this compound to ensure reproducibility?
- Synthetic protocols : Reaction stoichiometry, solvent systems, and purification steps.
- Analytical parameters : HPLC gradients, MS ionization modes, and NMR referencing.
- Biological assays : Cell line/vendor details, passage numbers, and ROS probe concentrations .
Ethical and Safety Guidelines
Q. What are the critical safety considerations when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
